(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt
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Overview
Description
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzothiadiazole ring substituted with a chloro group and a carbimidothioic acid methyl ester moiety. The hydriodide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro group is usually performed via electrophilic substitution reactions. The carbimidothioic acid methyl ester moiety is then attached through nucleophilic substitution or condensation reactions. The final step involves the formation of the hydriodide salt, which is achieved by reacting the free base with hydroiodic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the ester to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s unique structure allows it to interact with various pathways, potentially leading to the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Ethyl Ester: Similar structure but with an ethyl ester moiety.
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Propyl Ester: Similar structure but with a propyl ester moiety.
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Butyl Ester: Similar structure but with a butyl ester moiety.
Uniqueness
The uniqueness of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt lies in its hydriodide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs with different ester groups .
Properties
IUPAC Name |
methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S2.HI/c1-14-8(10)11-6-4(9)2-3-5-7(6)13-15-12-5;/h2-3H,1H3,(H2,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYFDNFCZSSKDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=C(C=CC2=NSN=C21)Cl)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747321 |
Source
|
Record name | Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51323-03-6 |
Source
|
Record name | Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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